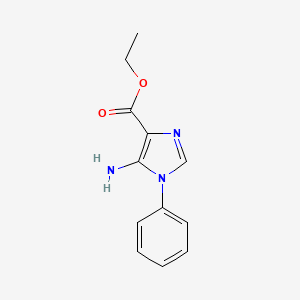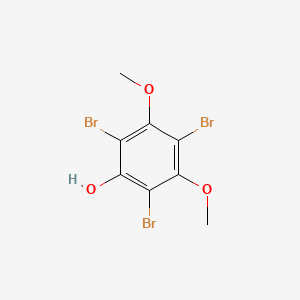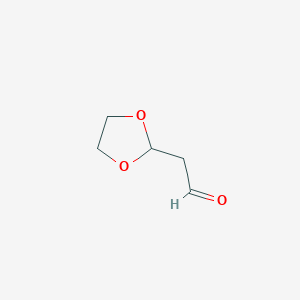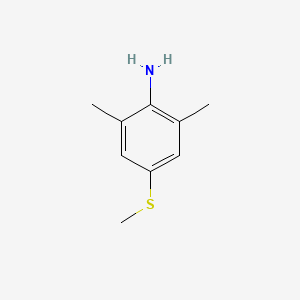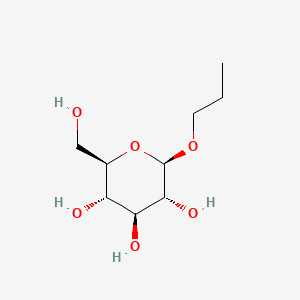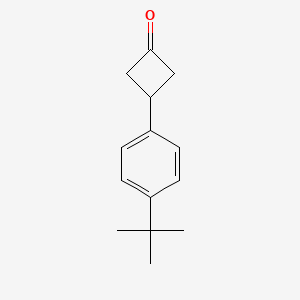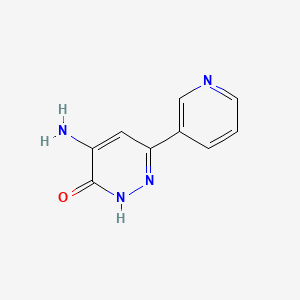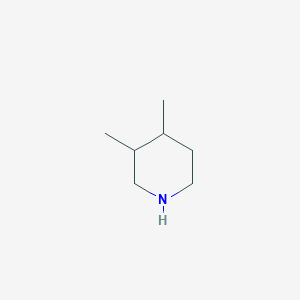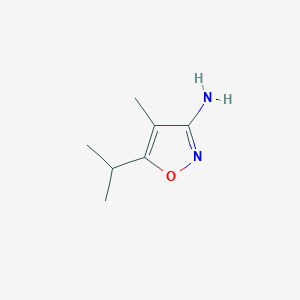
N-Methyl-2-pyridin-4-yl-N-(2-pyridin-4-ylethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2-pyridin-4-yl-N-(2-pyridin-4-ylethyl)ethanamine, also known as MPPE, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPPE is a member of the class of compounds known as heterocyclic amines and has been shown to have a wide range of biological activities. In
Aplicaciones Científicas De Investigación
Pharmacokinetic Studies
N-Methyl-2-pyridin-4-yl-N-(2-pyridin-4-ylethyl)ethanamine, also known by its research name lanicemine or AZD6765, has been extensively studied for its pharmacokinetic properties. Lanicemine is recognized as a low-trapping N-methyl-D-aspartate (NMDA) channel blocker. Key studies have revealed important pharmacokinetic parameters such as its metabolic pathways, excretion processes, and the role of various metabolites in its systemic circulation. Notably, lanicemine is characterized as a low-clearance compound with predominant elimination through urinary excretion. The identification of its metabolites provides insights into its metabolic disposition and can inform further research and potential therapeutic applications (Guo et al., 2015).
Neuroprotective Potential
Lanicemine has also been evaluated for its potential neuroprotective effects, especially in models of anoxia and ischemia. Research indicates that lanicemine, as an NMDA receptor antagonist, can significantly protect against neuron damage in specific models of global and focal ischemia. For instance, its administration before the onset of hypoxic conditions has shown to extend survival time and reduce cortical infarct volume in animal models. These findings suggest a promising avenue for lanicemine in the treatment and management of conditions associated with ischemic neuronal damage (Cregan et al., 1997).
Potential in Imaging Studies
The use of lanicemine derivatives in imaging studies, particularly in positron emission tomography (PET), has been explored. Compounds structurally related to lanicemine have been synthesized and tested for their suitability as PET tracers for studying specific receptors in the brain. This line of research provides valuable tools for non-invasive in vivo visualization and quantification of receptor systems, thereby facilitating the understanding of various neurological disorders and the development of targeted therapies (Jensen et al., 2008).
Propiedades
IUPAC Name |
N-methyl-2-pyridin-4-yl-N-(2-pyridin-4-ylethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-18(12-6-14-2-8-16-9-3-14)13-7-15-4-10-17-11-5-15/h2-5,8-11H,6-7,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLMZBCQSLCGMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=NC=C1)CCC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


